N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-27-11-9-23(10-12-28-2)30(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-18-19(13-16)29-14-21-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZVAIJKGIJDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The resulting benzothiazole is then subjected to further functionalization to introduce the sulfamoyl and benzamide groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the sulfamoyl group to the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or blocking cell division pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Sulfamoylbenzamide Family
Key analogs from literature include fluorinated and chlorinated derivatives (e.g., 5f , 5g , 5h , 5i ) and 1,3,4-oxadiazole-containing compounds (LMM5 , LMM11 ). Below is a comparative analysis:
Table 1: Physical and Spectral Properties of Sulfamoylbenzamide Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties :
- Fluorinated analogs (5f–h ) exhibit lower melting points (201–237°C) compared to chlorinated 5i (256–258°C), suggesting halogen size and polarity influence crystallinity .
- The target compound’s bis(2-methoxyethyl) group likely improves aqueous solubility relative to halogenated or aromatic substituents, though experimental data are needed for confirmation.
- Biological Activity: LMM5 and LMM11 demonstrate antifungal activity against Candida albicans via thioredoxin reductase inhibition, attributed to their 1,3,4-oxadiazole cores .
Spectroscopic Characterization
- NMR Trends : Fluorinated analogs (5f–h ) show distinct ¹H-NMR shifts for aromatic protons (δ 7.5–8.5 ppm) and sulfamoyl NH groups (δ ~10 ppm) . The target compound’s benzothiazole protons may resonate similarly, with additional signals from methoxyethyl chains (δ 3.0–4.0 ppm).
- Mass Spectrometry : All analogs show precise molecular ion peaks in EI-MS/ESI-HRMS, confirming their structures .
Biological Activity
N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C21H25N3O5S2
- Molecular Weight : 463.6 g/mol
- IUPAC Name : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-benzothiazol-6-yl)benzamide
Biological Activity Overview
Research indicates that compounds containing the benzothiazole moiety exhibit various biological activities, including:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory responses by targeting specific cytokines.
Antitumor Activity
A study focused on the synthesis and evaluation of benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus can enhance anticancer properties. The active compound this compound was found to significantly inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of IL-6 and TNF-α production |
| H1299 | 1.8 | Suppression of cell migration |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is crucial for conditions characterized by excessive inflammation.
Case Study: In Vivo Studies
In vivo studies have shown that administration of this compound in animal models resulted in a marked reduction in inflammation markers. The compound was administered at varying doses over a period of two weeks, demonstrating dose-dependent efficacy.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammatory pathways.
Key Mechanisms:
- Caspase Activation : Induces apoptosis through caspase pathways.
- Cytokine Modulation : Reduces levels of pro-inflammatory cytokines.
- Cell Cycle Regulation : Arrests cell cycle progression at the G0/G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
